molecular formula C10H12N2O2 B12068555 3-Cyclopropyl-1-(4-hydroxyphenyl)urea

3-Cyclopropyl-1-(4-hydroxyphenyl)urea

Cat. No.: B12068555
M. Wt: 192.21 g/mol
InChI Key: HVHRKNKQKGLJJV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(4-hydroxyphenyl)urea is an organic compound that features a cyclopropyl group and a hydroxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl isocyanate with 4-hydroxyaniline. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the amine group of 4-hydroxyaniline to form the urea linkage.

Reaction Scheme: [ \text{Cyclopropyl isocyanate} + \text{4-Hydroxyaniline} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

3-Cyclopropyl-1-(4-hydroxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-(4-methoxyphenyl)urea
  • 3-Cyclopropyl-1-(4-chlorophenyl)urea
  • 3-Cyclopropyl-1-(4-nitrophenyl)urea

Comparison

Compared to its analogs, 3-Cyclopropyl-1-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and redox reactions. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-cyclopropyl-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C10H12N2O2/c13-9-5-3-8(4-6-9)12-10(14)11-7-1-2-7/h3-7,13H,1-2H2,(H2,11,12,14)

InChI Key

HVHRKNKQKGLJJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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